Ethyl 2-{1-[(4-bromophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate
Description
Ethyl 2-{1-[(4-bromophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate is a piperazine derivative featuring a 4-bromophenylsulfonyl group and an ethyl acetate side chain. This compound is synthesized via alkylation reactions involving ethyl chloroacetate and intermediates derived from hydrazinecarbothioamide precursors, as described in and . Its structure is confirmed by spectral data and elemental analysis .
Properties
IUPAC Name |
ethyl 2-[1-(4-bromophenyl)sulfonyl-3-oxopiperazin-2-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O5S/c1-2-22-13(18)9-12-14(19)16-7-8-17(12)23(20,21)11-5-3-10(15)4-6-11/h3-6,12H,2,7-9H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYKNRHWBUFQTRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1C(=O)NCCN1S(=O)(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201190787 | |
| Record name | Ethyl 1-[(4-bromophenyl)sulfonyl]-3-oxo-2-piperazineacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201190787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
318288-66-3 | |
| Record name | Ethyl 1-[(4-bromophenyl)sulfonyl]-3-oxo-2-piperazineacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=318288-66-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 1-[(4-bromophenyl)sulfonyl]-3-oxo-2-piperazineacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201190787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{1-[(4-bromophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate typically involves multiple steps. One common synthetic route starts with the preparation of the piperazine ring, followed by the introduction of the bromophenylsulfonyl group. The final step involves the esterification of the intermediate compound to form the ethyl ester.
Formation of Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of Bromophenylsulfonyl Group: The bromophenylsulfonyl group is introduced via a sulfonylation reaction using 4-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the intermediate compound with ethyl chloroacetate in the presence of a base like sodium ethoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{1-[(4-bromophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenylsulfonyl group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted sulfonyl derivatives.
Scientific Research Applications
Ethyl 2-{1-[(4-bromophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of Ethyl 2-{1-[(4-bromophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate involves its interaction with specific molecular targets. The bromophenylsulfonyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The piperazine ring can enhance the binding affinity and specificity of the compound towards its targets.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
a. Ethyl 2-{1-[(3,4-dichlorophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate (CAS 1398065-92-3)
- Key Difference : Replacement of the 4-bromophenyl group with 3,4-dichlorophenyl.
- However, steric hindrance may reduce binding efficiency in biological targets compared to the bulkier bromine atom .
b. Ethyl 2-{1-[(4-fluorophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate (CAS 318288-74-3)
- Key Difference : Fluorine replaces bromine at the para position.
- The smaller atomic size of fluorine may improve solubility in polar solvents compared to bromine .
Functional Group Variations
a. Ethyl 2-[1-(2,4-difluorobenzoyl)-3-oxo-2-piperazinyl]acetate (CAS 318288-62-9)
- Key Difference : A benzoyl group with 2,4-difluoro substituents replaces the sulfonyl group.
- Impact : The benzoyl group introduces a ketone functionality, which is less polar than a sulfonyl group. This modification could reduce metabolic stability but enhance bioavailability in hydrophobic environments .
b. Ethyl [1-(4-fluorobenzyl)-3-oxo-2-piperazinyl]acetate
- Key Difference : A 4-fluorobenzyl group substitutes the sulfonyl-linked aromatic ring.
- The absence of a sulfonyl group reduces acidity, which may influence pharmacokinetic properties .
Pharmacological and Physicochemical Insights
- Electronic Effects : Bromine’s inductive effect stabilizes the sulfonyl group, making the target compound more resistant to nucleophilic attack compared to fluorine analogs .
- Solubility : Fluorinated derivatives (e.g., CAS 318288-74-3) exhibit higher aqueous solubility due to fluorine’s polar nature, whereas brominated and chlorinated analogs favor organic solvents .
Biological Activity
Ethyl 2-{1-[(4-bromophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate is a synthetic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is C14H17BrN2O5S, and it features a piperazine ring substituted with a 4-bromophenylsulfonyl group. The structural representation is as follows:
| Property | Value |
|---|---|
| Molecular Weight | 378.27 g/mol |
| CAS Number | 3841624 |
| Solubility | Soluble in organic solvents |
| Melting Point | Not determined |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing the piperazine moiety have shown activity against various bacterial strains, suggesting potential applications in treating infections .
Antitumor Activity
Studies have highlighted the antitumor potential of piperazine derivatives. For example, certain compounds have been found to inhibit key cancer cell lines by targeting specific signaling pathways involved in tumor growth and metastasis. The sulfonamide group may enhance the compound's ability to interact with biological targets, thereby increasing its efficacy against cancer cells .
Neuroprotective Effects
The neuroprotective effects of piperazine derivatives have been documented in several studies. This compound may exhibit protective effects against neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The sulfonamide group may inhibit specific enzymes involved in microbial metabolism or cancer proliferation.
- Receptor Modulation : Interaction with neurotransmitter receptors could explain its neuroprotective effects.
- Antioxidant Activity : The compound may exhibit antioxidant properties, reducing oxidative damage in cells.
Study 1: Antimicrobial Efficacy
A study conducted by Al-Khuzaie et al. (2014) evaluated the antimicrobial activity of several piperazine derivatives, including compounds similar to this compound. The results demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .
Study 2: Antitumor Activity Assessment
In a study published by Mohamed et al. (2016), various piperazine derivatives were tested for their cytotoxic effects on human cancer cell lines. The findings indicated that certain derivatives exhibited IC50 values in the low micromolar range, highlighting their potential as lead compounds for further development in cancer therapy .
Q & A
Q. What are the key synthetic pathways for Ethyl 2-{1-[(4-bromophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate, and how do reaction conditions influence yield?
The compound is synthesized via multi-step procedures involving sulfonylation, cyclization, and esterification. For example, a common route involves:
- Sulfonylation of piperazine derivatives with 4-bromobenzenesulfonyl chloride.
- Cyclization under reflux with ethyl chloroacetate in the presence of potassium carbonate .
- Purification via column chromatography (e.g., 1:4 EtOAc/Hex) yields the product as an off-white oil . Critical factors include temperature control during sulfonylation (e.g., 1033 K for SOCl₂ activation ) and stoichiometric ratios of intermediates to avoid side reactions.
Q. How is the compound characterized structurally, and what analytical techniques are essential?
Structural confirmation relies on:
- NMR : H and C NMR to verify sulfonyl, piperazinyl, and ester functionalities.
- X-ray crystallography : Monoclinic crystal systems (space group P21/n) with unit cell parameters (e.g., Å) provide bond-length validation .
- Elemental analysis : Confirms molecular formula (e.g., C₁₃H₁₆N₂O₃) .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be optimized, and what catalysts show promise?
Enantioselective indole insertion reactions using chiral phosphoric acid catalysts (e.g., 3.76 mg catalyst loading) achieve moderate yields (~30%) . Key considerations:
- Catalyst stereoelectronic properties to control π-π interactions with the 4-bromophenyl group.
- Solvent polarity (e.g., EtOAc/Hex mixtures) to enhance enantiomeric excess (ee).
Q. What contradictions exist in spectral data interpretation, and how can they be resolved?
Discrepancies arise in:
Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?
Stability studies indicate:
- Hydrolysis : The ester group is susceptible to basic conditions (e.g., NaOH), forming carboxylic acid derivatives .
- Photodegradation : Exposure to UV light induces sulfonyl bond cleavage, detected via HPLC (retention time shifts) . Recommended storage: anhydrous, dark environments at 4°C .
Q. What methodologies are effective in evaluating its biological activity (e.g., anticancer potential)?
- In vitro assays : MTT tests on cancer cell lines (e.g., HepG2) using derivatives like (E)-ethyl 2-{3-[1-(4-bromophenyl)ethylideneamino]-4-oxo-2-thioxoimidazolidin-1-yl}acetate show IC₅₀ values <10 µM .
- Metabolic stability : RP-HPLC with synaptosomal fractions confirms resistance to enzymatic degradation .
Methodological Guidance
Q. How to design a robust RP-HPLC protocol for quantifying this compound in biological matrices?
- Column : C18 reverse-phase (e.g., 250 mm × 4.6 mm, 5 µm).
- Mobile phase : Methanol/sodium acetate buffer (65:35 v/v, pH 4.6) for optimal resolution .
- Detection : UV at 254 nm (λ_max for the 4-bromophenyl group).
Q. What crystallization strategies improve X-ray diffraction quality?
- Solvent system : Slow evaporation of EtOAc/petroleum ether (1:1) yields monoclinic crystals .
- Temperature : Controlled cooling (0.5°C/min) reduces lattice defects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
